1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine

Overview

Description

1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine is a chemical compound with the empirical formula C11H14BrFN2 . It is used in laboratory settings .

Molecular Structure Analysis

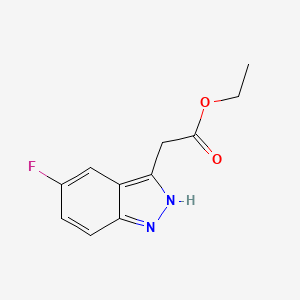

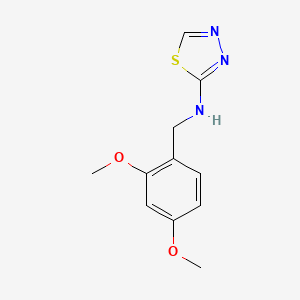

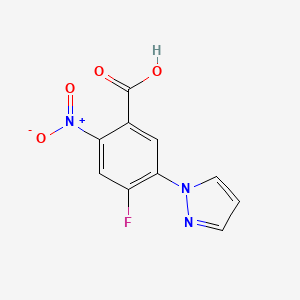

The molecular structure of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine consists of a piperazine ring attached to a bromo-fluorobenzyl group . The presence of both bromine and fluorine atoms on the benzyl group may influence the compound’s reactivity and properties.Chemical Reactions Analysis

While specific chemical reactions involving 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine are not available, benzylic compounds are known to undergo various reactions. For instance, they can participate in free radical bromination and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine has a molecular weight of 273.14 . More detailed physical and chemical properties such as boiling point, density, and refractive index are not available for this specific compound.Scientific Research Applications

Organic Synthesis

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory materials, highlights the importance of developing efficient synthetic routes for halogenated compounds. This method circumvents the high costs and toxicity associated with traditional cross-coupling reactions, suggesting that research into compounds like "1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine" could focus on optimizing synthesis for industrial and pharmaceutical applications (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Science

The review on the occurrence, fate, and behavior of parabens in aquatic environments underscores the environmental persistence of synthetic organic compounds. Given the structural similarities, research into "1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine" might explore its environmental impact, degradation pathways, and potential as an emerging contaminant (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacology and Toxicology

The pharmacology and toxicology of N-Benzylphenethylamine ("NBOMe") hallucinogens offer a lens through which to consider the pharmacological properties and safety profile of structurally related compounds like "1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine." Understanding the receptor interactions, pharmacokinetics, and toxicological effects of NBOMes may provide a foundation for assessing the biological activity and potential therapeutic applications of similar molecules (Halberstadt, 2017).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name |

1-[(4-bromo-2-fluorophenyl)methyl]-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrFN2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14)9-13(11)15/h3-4,9H,2,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYCINJTJPIFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1442223.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B1442229.png)

![4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B1442230.png)

![Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1442237.png)